L-TYROSINE (13C9)
Description
L-Tyrosine (13C9) is a stable isotope-labeled derivative of the amino acid L-tyrosine, where nine carbon atoms are replaced with carbon-13 (13C). This isotopic labeling enables precise tracking of metabolic pathways, enzyme interactions, and pharmacokinetic behavior using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . It is commonly employed in metabolic studies, such as glucose tolerance research, to elucidate tyrosine’s role in biological systems without altering its intrinsic biochemical properties . The compound retains the core structure of L-tyrosine, ensuring minimal interference with natural enzymatic or transport processes.
Properties
Molecular Weight |
190.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Non-Isotopic Derivatives of L-Tyrosine
L-DOPA (L-3,4-dihydroxyphenylalanine) :
L-DOPA is a hydroxylated derivative of L-tyrosine and a precursor to dopamine. Unlike L-tyrosine, which is hydroxylated by tyrosinase to form L-DOPA, L-Tyrosine (13C9) serves as a tracer in such reactions. Studies show that tyrosinase inhibitors (e.g., kojic acid) exhibit substrate-dependent efficacy, with higher IC50 values when L-DOPA is used instead of L-tyrosine . This highlights differences in enzyme-substrate binding dynamics between the two compounds.- Dihalogenated Tyrosines (e.g., Dibromo-L-tyrosine, Diiodo-L-tyrosine): Halogenation introduces steric and electronic changes. For example, 3,5-diiodo-L-tyrosine is actively secreted by renal tubules, unlike L-tyrosine or mono-substituted derivatives, which are reabsorbed . Thermodynamic data (Table V in ) reveal similar pK1p values for L-tyrosine and dihalogenated analogs, but halogenation alters solubility and dissociation constants, impacting their biological distribution .
- p-Coumaric Acid: This phenolic compound structurally mimics L-tyrosine and acts as a competitive tyrosinase inhibitor. Its anti-melanogenic activity surpasses cinnamic acid due to optimal positioning of hydroxyl groups relative to the aromatic ring .
2.2. Isotopic and Functional Derivatives
- 13C-Labeled Amino Acids (e.g., 13C-Phenylalanine): Like L-Tyrosine (13C9), these isotopologues are used in metabolic flux analysis. For instance, 13C-phenylalanine helps study protein synthesis rates, while L-Tyrosine (13C9) tracks catecholamine biosynthesis or melanogenesis .
N-Acetyl-L-Tyrosine Ethyl Ester :
This derivative modifies L-tyrosine with acetyl and ethyl ester groups to enhance membrane permeability. Its vibrational spectra differ significantly from L-tyrosine, as shown in infrared and Raman studies . L-Tyrosine (13C9), however, retains the parent structure, ensuring unaltered enzymatic recognition.
2.3. Enzyme-Binding Analogs
- Phenolic Compounds (e.g., 4-Tert-butylphenol): These compounds mimic L-tyrosine’s structure and bind tyrosinase’s active site, acting as competitive inhibitors or substrates. Their cytotoxicity in melanocytes is linked to pro-oxidant effects, unlike the inert tracing role of L-Tyrosine (13C9) .
- Cluster-Analyzed Analogs (e.g., Octopamine, Noradrenaline): Ab initio studies group L-tyrosine with octopamine and noradrenaline due to shared aromatic and hydroxyl motifs. However, these compounds diverge in biological roles: L-tyrosine is a proteinogenic amino acid, while octopamine functions as a neurotransmitter .
Key Research Findings and Data Tables
Table 1: Tyrosinase Inhibition Efficacy of L-Tyrosine Analogs
Table 2: Renal Excretion Patterns of Tyrosine Derivatives
Table 3: Thermodynamic Properties of Tyrosine Derivatives
| Compound | pK1p | ΔH (kJ/mol) | Isoelectric Point |
|---|---|---|---|
| L-Tyrosine | 2.20 | -8.4 | 5.66 |
| Dibromo-L-Tyrosine | 2.25 | -7.9 | 5.70 |
| Dichloro-L-Tyrosine | 2.18 | -8.1 | 5.68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
